molecular formula C8H9BrN2O2 B1443328 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide CAS No. 1260913-24-3

2-bromo-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B1443328
CAS No.: 1260913-24-3
M. Wt: 245.07 g/mol
InChI Key: MPFPHOPOQKGZTD-UHFFFAOYSA-N
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Description

“2-bromo-N-methoxy-N-methylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 1260913-24-3 . Its molecular weight is 245.08 . The IUPAC name for this compound is 2-bromo-N-methoxy-N-methylnicotinamide .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9BrN2O2 . The InChI code for this compound is 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 245.07 . The molecular formula is C8H9BrN2O2 . The InChI code is InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 . The InChI key is MPFPHOPOQKGZTD-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Related Compounds

    The compound 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide is related to other chemical entities used in medicinal chemistry. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was explored by Hirokawa, Horikawa, and Kato (2000) (Hirokawa, Horikawa, & Kato, 2000).

  • Practical Preparation of Key Intermediates

    The practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important intermediate in the synthesis of related compounds, was described by Horikawa, Hirokawa, and Kato (2001) (Horikawa, Hirokawa, & Kato, 2001).

  • Formation of Pteridine Derivatives

    A study by Albert (1979) investigated the transformation of 2-aminopyrazine-3-carboxamide and its derivatives into pteridin-4-ones, highlighting various synthetic methods and spectroscopic analyses (Albert, 1979).

Radioligand Imaging

  • Synthesis of Radioligands: Gao, Wang, and Zheng (2016) synthesized MK-1064, a radioligand for imaging the orexin-2 receptor, using a compound structurally related to this compound (Gao, Wang, & Zheng, 2016).

Molecular and Crystal Structure Studies

  • Influence on Molecular and Crystal Structures: The influence of substituents on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamides, including derivatives of this compound, was investigated by Shishkina et al. (2019), revealing various isotypic and polymorphic structures (Shishkina et al., 2019).

Properties

IUPAC Name

2-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPHOPOQKGZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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